molecular formula C7H9BrO2 B8193540 (2E,4E)-Methyl 6-bromohexa-2,4-dienoate

(2E,4E)-Methyl 6-bromohexa-2,4-dienoate

Cat. No. B8193540
M. Wt: 205.05 g/mol
InChI Key: YVJYHTBQRJXDJT-ZUVMSYQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-Methyl 6-bromohexa-2,4-dienoate is a useful research compound. Its molecular formula is C7H9BrO2 and its molecular weight is 205.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E,4E)-Methyl 6-bromohexa-2,4-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,4E)-Methyl 6-bromohexa-2,4-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Insect Growth Regulators : It's used in the synthesis of alkyl 3-methylalka-2,4-dienoates, which are important insect growth regulators (Moorhoff & Schneider, 1998).

  • Stereoselective Precursor : Acts as a highly stereoselective precursor for conjugated dienones and dienoates, crucial for various synthetic pathways (Herscovici, Boumaiza, & Antonakis, 1991).

  • Synthesizing Divinyloxolanes : Utilized in synthesizing 3,4-divinyloxolanes in a one-pot reaction, showing its versatility in organic synthesis (Brouard, Pornet, & Miginiac, 1992).

  • Enhanced Synthesis Methods : Improved synthesis methods for related diene products have been developed to increase throughput and yield without using toxic substances (Clarke, Rolla, Cridland, & Gill, 2007).

  • Building Blocks in Synthesis : Serves as valuable building blocks for synthesizing substituted alka-2,3-dienoates, demonstrating its role in complex molecule construction (Gillmann, Heckhoff, & Weeber, 1994).

  • Sex Pheromone Component : A derivative, methyl-(2E,4Z)-deca-2,4-dienoate, is a component of sex pheromones of certain insects, highlighting its biological importance (Shakhmaev, Sunagatullina, Akimova, & Zorin, 2017).

  • Antimicrobial Packaging Materials : Used in the development of new biocomposite films for antimicrobial packaging materials, indicating its potential in food safety applications (Jipa et al., 2012).

  • Natural Product Synthesis : Facilitates the preparation of natural products and complex organic compounds, showcasing its utility in pharmaceutical and chemical industries (Cao, Shi, Fan, & Ding, 2002).

  • Polyene Compounds and Natural Products : Aids in the synthesis of key intermediates for polyene compounds and natural products, underlining its role in diverse synthetic strategies (Ma & Lu, 1990).

  • Synthesis of Alkadienoates : Conjugated 2,4-Alkadienoates can be synthesized in high yields using this compound, important for various synthetic applications (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

  • Selective Hydrogenation : Its derivatives are used in selective hydrogenation processes, yielding compounds with high selectivity, useful in various chemical industries (Kotova, Karlíčková, Vyskočilová, & Červený, 2018).

  • Biphenyl Metabolism : Involved in the study of biphenyl metabolism, providing insights into environmental biodegradation processes (Catelani, Colombi, Sorlini, & Treccani, 1973).

properties

IUPAC Name

methyl (2E,4E)-6-bromohexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3/b4-2+,5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJYHTBQRJXDJT-ZUVMSYQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-Methyl 6-bromohexa-2,4-dienoate

Synthesis routes and methods

Procedure details

A mixture of methyl sorbate (1.26 g, 10 mmol) and N-bromosuccinimide (1.98 g, 11.0 mmol) in chlorobenzene was irradiated with a 250 W sunlamp so as to achieve a state of reflux for 4 hours. The (cooled) mixture was then evaporated under reduced pressure to give a brown oil which was purified by column chromatography (9:1 60-80° C. petroleum ether:diethyl ether) to give the title compound (1.33 g, 65%) as a clear oil.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.